molecular formula C5H8ClNO2 B1594424 2-Chloro-N-methyl-3-oxobutanamide CAS No. 4116-10-3

2-Chloro-N-methyl-3-oxobutanamide

Cat. No. B1594424
CAS RN: 4116-10-3
M. Wt: 149.57 g/mol
InChI Key: XIWMZCRVSYHMER-UHFFFAOYSA-N
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Description

2-Chloro-N-methyl-3-oxobutanamide, more commonly known as Chloroxam, is a synthetic chemical compound with a wide range of applications. It is used in the synthesis of several pharmaceuticals, as well as in research and development of new drugs. Chloroxam is also a key intermediate in the synthesis of other compounds, including some pesticides and herbicides. In addition, it is used in the production of some polymers and plastics.

Scientific Research Applications

Chemical Synthesis

2-Chloro-N-methyl-3-oxobutanamide is a chemical compound with the CAS Number: 4116-10-3 . It’s often used in chemical synthesis due to its unique structure and properties. It has a molecular weight of 149.58 and a melting point of 78-80°C .

Antibacterial Properties

One of the significant applications of 2-Chloro-N-methyl-3-oxobutanamide is its antibacterial properties. It has been studied for its effectiveness against various bacterial strains .

Antibiofilm Properties

In addition to its antibacterial properties, 2-Chloro-N-methyl-3-oxobutanamide has also been studied for its antibiofilm properties. Biofilms are a collective of one or more types of microorganisms that can grow on many different surfaces, and this compound has shown potential in inhibiting their growth .

Computational Analyses

This compound has been investigated computationally, providing valuable insights into its electronic properties. These studies often involve examining the contour plots of frontier molecular orbitals and molecular electrostatic potential maps .

Molecular Docking Analyses

Molecular docking analyses have been conducted with 2-Chloro-N-methyl-3-oxobutanamide. These studies are crucial in understanding how the compound interacts with other molecules at the atomic level, which can be particularly useful in drug design .

Synthesis of Nicotinamide Derivatives

2-Chloro-N-methyl-3-oxobutanamide has been used in the synthesis of nicotinamide derivatives. These derivatives have a wide range of biological applications, further expanding the utility of 2-Chloro-N-methyl-3-oxobutanamide .

Mechanism of Action

Target of Action

2-Chloro-N-methyl-3-oxobutanamide is primarily used in the preparation of piperidinylmethyl (thiazolyl)phenylcarbamates . These compounds are known to be antagonists of the M3 muscarinic acetylcholine receptor . This receptor plays a crucial role in various physiological functions, including smooth muscle contraction and glandular secretion.

Mode of Action

As an antagonist, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds bind to the M3 muscarinic acetylcholine receptor, preventing the action of acetylcholine, a neurotransmitter. This blockade inhibits the downstream signaling pathways triggered by acetylcholine, leading to a reduction in smooth muscle contraction and glandular secretion .

Biochemical Pathways

The M3 muscarinic acetylcholine receptor is part of the G protein-coupled receptor family. When acetylcholine binds to this receptor, it triggers a cascade of intracellular events, including the activation of phospholipase C and the subsequent increase in intracellular calcium levels. By blocking this receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds inhibit these biochemical pathways .

Pharmacokinetics

These properties significantly impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .

Result of Action

By blocking the M3 muscarinic acetylcholine receptor, 2-Chloro-N-methyl-3-oxobutanamide-derived compounds can reduce smooth muscle contraction and glandular secretion. This makes them potentially useful for the treatment of conditions such as chronic obstructive lung diseases, chronic bronchitis, asthma, and other diseases .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Chloro-N-methyl-3-oxobutanamide. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interaction with the target receptor . .

properties

IUPAC Name

2-chloro-N-methyl-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8ClNO2/c1-3(8)4(6)5(9)7-2/h4H,1-2H3,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIWMZCRVSYHMER-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70884036
Record name Butanamide, 2-chloro-N-methyl-3-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4116-10-3
Record name 2-Chloro-N-methyl-3-oxobutanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4116-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Butanamide, 2-chloro-N-methyl-3-oxo-
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Record name Butanamide, 2-chloro-N-methyl-3-oxo-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloro-N-methyl-3-oxobutyramide
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Synthesis routes and methods

Procedure details

Altogether, the aqueous phase was subjected to chlorination five times. A total of 492 parts by weight of N-methylacetoacetamide (MMAA) of 99.5% strength, and 283.5 parts by weight of chlorine were used, and altogether 588.6 parts by weight of 97.4% N-methyl-α-chloracetoacetamide (MMCAA) were obtained, that is, 96.8% of the theoretical yield, calculated on reacted MMAA.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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